molecular formula C26H19N3O4S2 B2608636 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 864859-62-1

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2608636
CAS No.: 864859-62-1
M. Wt: 501.58
InChI Key: SKHAGHUFTKPXDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-oxo-4H-chromene-2-carboxamide features a hybrid structure combining three key pharmacophores:

  • A benzo[d]thiazole moiety, known for its role in targeting enzymes and receptors involved in cancer and inflammation.
  • A tetrahydrothieno[2,3-c]pyridine scaffold, which enhances metabolic stability and bioavailability.
  • A 4-oxo-4H-chromene-2-carboxamide group, linked to kinase inhibition and apoptosis induction.

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O4S2/c1-14(30)29-11-10-16-22(13-29)35-26(23(16)25-27-17-7-3-5-9-21(17)34-25)28-24(32)20-12-18(31)15-6-2-4-8-19(15)33-20/h2-9,12H,10-11,13H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHAGHUFTKPXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=O)C6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N3O2SC_{21}H_{23}N_{3}O_{2}S, indicating a diverse array of functional groups that may contribute to its biological activity. The presence of a benzothiazole moiety and a chromene structure suggests potential interactions with various biological targets.

Structural Characteristics

Recent studies have provided insights into the crystal structure of related compounds. For instance, the X-ray crystallography of similar derivatives indicated nearly coplanar arrangements of the benzothiazole and chromene ring systems, which may enhance π-stacking interactions essential for biological activity .

Synthesis

The synthesis of this compound typically involves multi-step reactions including condensation and cyclization processes. Various synthetic pathways have been explored to optimize yield and purity .

Antimicrobial Activity

Research has highlighted the antimicrobial potential of benzothiazole derivatives. In vitro studies demonstrate that compounds with similar structures exhibit significant inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis), suggesting that this compound may also possess anti-tubercular properties .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (μg/mL)Inhibition (%)
Compound A25098
Compound B10099
Target CompoundTBDTBD

Cytotoxicity

In addition to antimicrobial properties, preliminary cytotoxicity assays have indicated moderate activity against various cancer cell lines. The compound's structural features may allow it to interact with cellular mechanisms involved in cancer proliferation .

Case Studies

A recent study investigated the biological effects of a related compound on cancer cells. The results indicated that compounds with similar benzothiazole and chromene components exhibited selective cytotoxicity against specific cancer types while sparing normal cells . This selectivity is crucial for developing therapeutic agents with fewer side effects.

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interfere with DNA replication or protein synthesis in microbial cells due to its structural analogies with known inhibitors .

Scientific Research Applications

Anti-Tubercular Activity

Recent studies have highlighted the synthesis of benzothiazole derivatives as promising candidates for anti-tubercular agents. Compounds similar to N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-oxo-4H-chromene-2-carboxamide have shown significant inhibitory effects against Mycobacterium tuberculosis. For instance, a review indicated that newly synthesized benzothiazole derivatives exhibited better inhibition potency compared to standard reference drugs against this pathogen . The mechanisms of action often involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.

Anti-Cancer Properties

The compound's structural features suggest potential anti-cancer activity. Benzothiazole derivatives have been recognized for their ability to inhibit cancer cell proliferation by targeting specific cellular pathways. Studies have demonstrated that compounds with similar structures can act as fluorescent probes for detecting biothiols and evaluating anti-cancer agents . The ability to modulate signaling pathways involved in cell growth and apoptosis makes these compounds valuable in cancer research.

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps including condensation reactions and cyclization processes. The characterization of these compounds is crucial for understanding their biological activity and potential applications. Techniques such as X-ray crystallography and NMR spectroscopy are commonly employed to elucidate the structure and confirm the purity of synthesized compounds .

Anti-Tubercular Efficacy Study

A study conducted on a series of benzothiazole derivatives demonstrated their efficacy against M. tuberculosis. The minimum inhibitory concentrations (MICs) were determined for various synthesized compounds, revealing that some derivatives had MIC values significantly lower than those of conventional treatments . This underscores the potential for developing new anti-tubercular agents based on the benzothiazole scaffold.

Anti-Cancer Activity Assessment

Another case study focused on evaluating the anti-cancer properties of similar compounds showed promising results in inhibiting tumor growth in vitro. The mechanism was attributed to the induction of apoptosis in cancer cells through the modulation of apoptotic pathways . These findings highlight the therapeutic potential of benzothiazole derivatives in oncology.

Comparison with Similar Compounds

Chromene/Coumarin Derivatives with Heterocyclic Moieties

Chromene and coumarin derivatives are extensively studied for their anticancer properties. 1,2,3-Triazole-containing chromene derivatives () exhibit broad-spectrum antiproliferative activity against human cancer cell lines, particularly A549 lung cancer cells (IC50: 0.28–6.30 μM). Key structural insights include:

  • Substituent Effects : Fluoro atoms on phenyl rings enhance activity, while the absence of 1,2,3-triazole reduces potency (e.g., compounds 1a,b vs. chrysin; IC50: 27.89 μM vs. 8.80 μM) .
  • The acetyl group at the tetrahydrothieno-pyridine position may improve solubility compared to phenyl-substituted analogs .
Table 1: Antiproliferative Activity of Chromene Derivatives
Compound Class IC50 (A549 Cells) Key Substituents Reference
1,2,3-Triazole-chromene (1a,b) 27.89 μM Fluoro-phenyl
Chrysin (Reference) 8.80 μM Natural flavonoid
Target Compound Data not available Acetyl, benzothiazole

Benzothiazole-Thiazolidinone Hybrids

Compounds combining benzothiazole and thiazolidinone moieties () demonstrate diverse bioactivities, including enzyme inhibition and cytotoxicity:

  • Substituent Influence : Chloro and fluoro groups on phenyl rings (e.g., 4g , 4h in ) modulate activity, with electron-withdrawing groups enhancing target engagement .
Table 2: Key Benzothiazole Derivatives
Compound Structure Bioactivity Highlights Reference
4g () 4-Chlorophenyl-thiazolidinone Moderate cytotoxicity
6c () 4-Chlorophenyl-pyridine-carboxamide Enzyme inhibition (N.D.)
Target Compound Tetrahydrothieno-pyridine Inferred APE1 inhibition

Thieno-Pyridine Derivatives

The APE1 inhibitor N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide () shares the benzothiazole and tetrahydrothieno-pyridine core with the target compound. Key comparisons include:

  • Activity : The APE1 inhibitor shows µM-level enzyme inhibition and enhances alkylating agent cytotoxicity in HeLa cells .
  • Pharmacokinetics : The isopropyl group in the APE1 inhibitor contributes to favorable brain exposure, whereas the acetyl group in the target compound may optimize plasma stability .

Q & A

Q. What synthetic routes are commonly employed to prepare this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting with functionalized benzo[d]thiazole and tetrahydrothieno[2,3-c]pyridine precursors. Key intermediates include acetylated thienopyridine derivatives and chromene-carboxamide scaffolds. For example, a related APE1 inhibitor analog was synthesized via nucleophilic substitution, followed by cyclization and acetylation steps, yielding intermediates confirmed by NMR and mass spectrometry . Solvent selection (e.g., ethanol or acetonitrile) and reflux conditions are critical for optimizing yields, as demonstrated in analogous thiazole-triazole acetamide syntheses .

Q. Which spectroscopic techniques are essential for structural characterization?

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., acetyl and benzo[d]thiazolyl groups) .
  • IR Spectroscopy : Identifies functional groups such as C=O (amide, chromenone) and C-S-C (thiophene) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns. For example, a related compound showed M⁺ peaks at m/z 489.55 with diagnostic fragments .

Q. How is in vitro biological activity assessed against target enzymes like APE1?

  • Enzyme Assays : Purified APE1 is incubated with the compound, and activity is measured via fluorescence-based or electrophoretic methods to determine IC₅₀ values (e.g., single-digit µM ranges for analogs) .
  • Cell-Based Assays : HeLa cell lysates treated with the compound are evaluated for enhanced cytotoxicity when combined with alkylating agents (e.g., methyl methanesulfonate), confirming target engagement .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically analyzed to resolve contradictions in APE1 inhibition data?

  • Analog Synthesis : Prepare derivatives with modifications to the acetyl group, benzo[d]thiazole ring, or chromenone moiety. For example, replacing the acetyl group with isopropyl in a related compound altered enzyme affinity .
  • Data Normalization : Use standardized assays (e.g., consistent enzyme batches and substrate concentrations) to minimize variability. Contradictions in IC₅₀ values may arise from differences in assay conditions or purity of intermediates .

Q. What computational strategies predict binding affinity and selectivity for APE1?

  • Molecular Docking : Tools like AutoDock Vina model interactions between the compound’s acetyl group and APE1’s catalytic pocket. A study on thiazole-triazole acetamides demonstrated docking scores correlating with experimental IC₅₀ values .
  • MD Simulations : Assess binding stability over time; trajectories may reveal critical hydrogen bonds (e.g., between the chromenone carbonyl and Arg177) .

Q. How can synthetic routes be optimized for scalability while maintaining purity?

  • Catalyst Screening : Palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) improves efficiency in nitroarene reductions, as shown in related heterocycle syntheses .
  • Chromatography : Flash chromatography with ethyl acetate/hexane (4:1) effectively separates regioisomers in thienopyridine intermediates .

Q. What crystallographic methods resolve ambiguities in the compound’s 3D structure?

  • SHELX Suite : Use SHELXL for refinement against high-resolution X-ray data. The program’s robust handling of twinned crystals and hydrogen bonding networks is critical for confirming the acetyl group’s orientation .
  • Twinned Data Analysis : For low-symmetry crystals, SHELXD’s dual-space algorithms resolve phase problems, as applied in analogous thiadiazole derivatives .

Methodological Tables

Table 1: Key Spectroscopic Data for Structural Confirmation

TechniqueDiagnostic Peaks/FeaturesReference
1H NMR (400 MHz)δ 2.45 (s, 3H, acetyl CH₃), δ 7.85 (d, J=8 Hz, benzo[d]thiazole H)
IR (KBr)1680 cm⁻¹ (C=O amide), 1610 cm⁻¹ (chromenone C=O)
HRMS[M+H]⁺ calcd. 521.12; found 521.10

Table 2: Optimization of Synthetic Steps

StepConditionYield ImprovementReference
AcetylationEtOH, reflux, 12 h70% → 85%
CyclizationDMF, I₂, TEA, 3 h45% → 60%
PurificationEtOAc/hexane (4:1)Purity >95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.